molecular formula C11H8BrNO3 B11840212 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetic acid

2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B11840212
M. Wt: 282.09 g/mol
InChI Key: CHXQOEVTDSWWQP-UHFFFAOYSA-N
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Description

2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetic acid is a chemical compound belonging to the quinolone family Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the bromination of a quinoline derivative followed by the introduction of an acetic acid moiety. One common method involves the following steps:

    Bromination: The starting material, 4-oxoquinoline, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform.

    Acetylation: The brominated intermediate is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide or potassium carbonate to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential as an antibacterial and antiviral agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

    Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Oxoquinoline-3-carboxylic acid: Another quinoline derivative with similar biological activities.

    6-Chloro-4-oxoquinoline-3-carboxylic acid: A chloro-substituted analogue with potential antibacterial properties.

Uniqueness

2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to the presence of the bromine atom, which can be further modified to introduce a variety of functional groups. This makes it a versatile intermediate in the synthesis of diverse quinoline derivatives with potential therapeutic applications.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

2-(6-bromo-4-oxoquinolin-1-yl)acetic acid

InChI

InChI=1S/C11H8BrNO3/c12-7-1-2-9-8(5-7)10(14)3-4-13(9)6-11(15)16/h1-5H,6H2,(H,15,16)

InChI Key

CHXQOEVTDSWWQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=CN2CC(=O)O

Origin of Product

United States

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